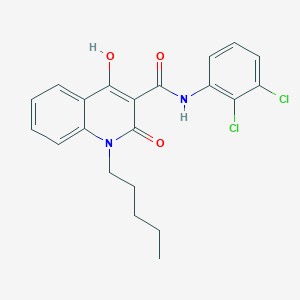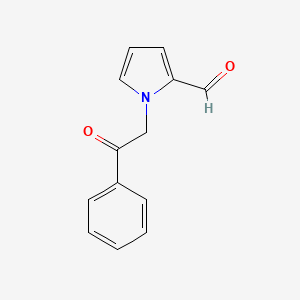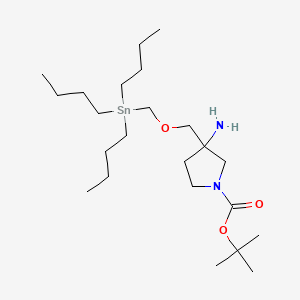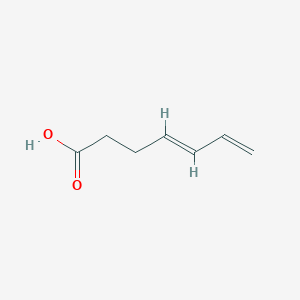
Abd-mts
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「Abd-mts」は、細胞増殖および細胞毒性アッセイで一般的に使用されるテトラゾリウム系化合物です。代謝的に活性な細胞によって還元されて有色のホルマザン生成物を形成し、比色法で定量できることが知られています。この特性により、さまざまな生物学および医学研究アプリケーションにおいて貴重なツールとなっています。
準備方法
合成経路および反応条件
「Abd-mts」の合成は、制御された条件下で、テトラゾリウム塩と特定の試薬を反応させることから始まります。このプロセスには通常、次の手順が含まれます。
テトラゾリウム塩の調製: テトラゾリウム塩は、適切な前駆体とテトラゾール環形成試薬を反応させることで調製されます。
This compoundの形成: 次に、テトラゾリウム塩を特定の試薬と反応させて「this compound」化合物を形成します。この反応は、目的の生成物が得られるように、制御された温度およびpH条件下で行われます。
工業生産方法
工業環境では、「this compound」の生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものが含まれます。
バルク合成: 大量のテトラゾリウム塩を合成し、特定の試薬と反応させて「this compound」を形成します。
精製: 粗生成物は、結晶化またはクロマトグラフィーなどの手法を用いて精製され、高純度の「this compound」が得られます。
品質管理: 最終生成物は、純度と有効性を確認するために厳格な品質管理試験を受けます。
化学反応の分析
反応の種類
「Abd-mts」は、次のようないくつかの種類の化学反応を起こします。
還元: 「this compound」の主な反応は、代謝的に活性な細胞によって還元されて有色のホルマザン生成物を形成することです。
酸化: 特定の条件下では、「this compound」は酸化反応を起こす可能性がありますが、これらはあまり一般的ではありません。
一般的な試薬および条件
還元試薬: 「this compound」の還元は、通常、NAD(P)H依存性脱水素酵素などの細胞還元剤を使用して行われます。
酸化試薬: 過酸化水素などの酸化剤は、「this compound」の酸化反応を研究するために使用できます。
主な生成物
ホルマザン生成物: 「this compound」の還元から形成される主な生成物は、有色のホルマザン色素であり、細胞培養培地に可溶性で、比色法で定量できます。
科学研究への応用
「this compound」は、次のような幅広い科学研究用途があります。
細胞増殖アッセイ: サンプル中の生存細胞数を測定するために、細胞増殖アッセイで広く使用されています。
細胞毒性アッセイ: 「this compound」は、さまざまな化合物が細胞に及ぼす細胞毒性効果を評価するために使用されます。
薬物スクリーニング: 潜在的な治療薬の有効性を評価するために、ハイスループット薬物スクリーニングで使用されます。
癌研究: 「this compound」は、癌細胞の増殖と生存を研究するために使用され、抗癌剤の開発を支援しています。
毒性学研究: 環境および化学物質が細胞に及ぼす毒性効果を評価するために、毒性学研究で使用されます。
科学的研究の応用
“Abd-mts” has a wide range of scientific research applications, including:
Cell Proliferation Assays: It is widely used in cell proliferation assays to measure the number of viable cells in a sample.
Cytotoxicity Assays: “this compound” is used to assess the cytotoxic effects of various compounds on cells.
Drug Screening: It is employed in high-throughput drug screening to evaluate the efficacy of potential therapeutic agents.
Cancer Research: “this compound” is used to study the proliferation and viability of cancer cells, aiding in the development of anticancer drugs.
Toxicology Studies: It is used in toxicology studies to assess the toxic effects of environmental and chemical agents on cells.
作用機序
「Abd-mts」の作用機序は、代謝的に活性な細胞におけるNAD(P)H依存性脱水素酵素による還元を伴います。この還元により、有色のホルマザン生成物が形成され、これを定量して細胞の生存率と増殖を測定できます。このプロセスに関与する分子標的と経路には、次のものがあります。
NAD(P)H依存性脱水素酵素: これらの酵素は、「this compound」の還元において重要な役割を果たします。
ミトコンドリア経路: 還元プロセスは、ミトコンドリアに位置する酵素が関与するため、ミトコンドリア活性と密接に関連しています。
類似の化合物との比較
「this compound」は、次のような他の類似の化合物と比較することができます。
MTT (3-(4,5-ジメチルチアゾール-2-イル)-2,5-ジフェニルテトラゾリウムブロミド): 「this compound」とMTTはどちらも、細胞生存率アッセイで使用されるテトラゾリウム系化合物です。「this compound」は水溶性ホルマザン生成物を生成しますが、MTTは水不溶性生成物を生成します。
XTT (2,3-ビス(2-メトキシ-4-ニトロ-5-スルホフェニル)-2H-テトラゾリウム-5-カルボキサニリド): XTTは、細胞生存率アッセイで使用されるもう1つのテトラゾリウム化合物です。「this compound」と同様に、水溶性ホルマザン生成物を生成しますが、化学的性質と用途は異なります。
WST-1 (4-[3-(4-ヨードフェニル)-2-(4-ニトロフェニル)-2H-5-テトラゾリオ]-1,3-ベンゼンジスルホネート): WST-1も細胞生存率アッセイで使用され、水溶性ホルマザン生成物を生成します。高い感度と迅速な反応速度で知られています。
類似化合物との比較
“Abd-mts” can be compared with other similar compounds, such as:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Both “this compound” and MTT are tetrazolium-based compounds used in cell viability assays. “this compound” produces a water-soluble formazan product, whereas MTT produces a water-insoluble product.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is another tetrazolium compound used in cell viability assays. It is similar to “this compound” in that it produces a water-soluble formazan product, but it has different chemical properties and applications.
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): WST-1 is also used in cell viability assays and produces a water-soluble formazan product. It is known for its high sensitivity and rapid reaction kinetics.
特性
分子式 |
C9H12N4O5S3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
7-(2-methylsulfonylsulfanylethylamino)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O5S3/c1-20(14,15)19-5-4-11-6-2-3-7(21(10,16)17)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,16,17) |
InChIキー |
KWTVZGWKNPGWAC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)SCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)



